PEG4 Linker Length in Conjugate 81 Optimizes Ternary Complex Geometry Relative to Shorter PEG Analogs
E3 Ligase Ligand-linker Conjugate 81 incorporates a 4-unit PEG linker (PEG4). Systematic studies of PROTAC linker length demonstrate that a PEG4 spacer (approximately 14-16 Å extended length) provides a balance between sufficient reach to accommodate diverse target protein surfaces and the entropic penalty associated with longer, more flexible chains [1]. Compared to PROTACs constructed with shorter PEG1 or PEG2 linkers (often yielding DC50 values >100 nM due to steric constraints on ternary complex formation), PROTACs built with PEG4-containing conjugates frequently achieve sub-100 nM degradation potencies across multiple target classes [2]. The specific PEG4 length in Conjugate 81 is thus a key differentiator from shorter PEG analogs.
| Evidence Dimension | PROTAC degradation potency (DC50) as a function of linker length |
|---|---|
| Target Compound Data | PEG4 linker length (4 ethylene glycol units; ~14-16 Å) |
| Comparator Or Baseline | PEG1 linker (1 unit; ~4-5 Å) and PEG2 linker (2 units; ~7-8 Å) |
| Quantified Difference | PEG4-containing PROTACs consistently achieve DC50 <100 nM across multiple targets; PEG1/PEG2 PROTACs often exhibit DC50 >100 nM or no degradation [2]. |
| Conditions | Comparative linker length analysis across multiple PROTAC series targeting BRD4, FKBP12, and ERRα in cellular degradation assays. |
Why This Matters
This matters because linker length directly determines whether a PROTAC can productively engage both the target protein and E3 ligase simultaneously, making PEG4 a rational starting point for degradation campaigns.
- [1] Zorba A, et al. Delineating the role of cooperativity in the design of potent PROTACs for BTK. Proc Natl Acad Sci USA. 2018;115(31):E7285-E7292. View Source
- [2] Troup RI, Fallan C, Baud MGJ. Current strategies for the design of PROTAC linkers: a critical review. Explor Target Antitumor Ther. 2020;1(5):273-312. View Source
